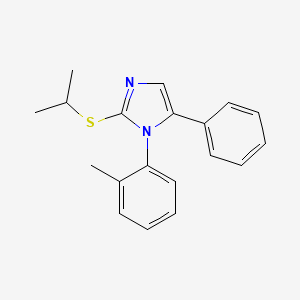

2-(isopropylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

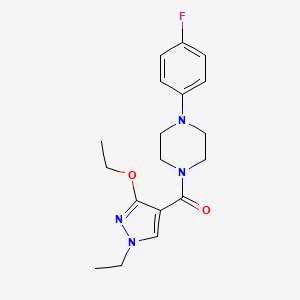

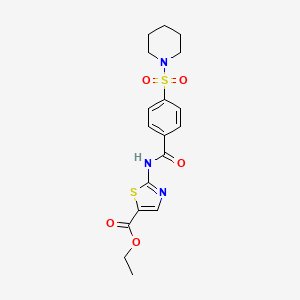

This compound is an imidazole derivative, which is a type of organic compound with a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . The “2-(isopropylthio)” suggests the presence of an isopropylthio group attached to the second carbon of the imidazole ring, and the “5-phenyl” indicates a phenyl group attached to the fifth carbon. The “1-(o-tolyl)” suggests an o-tolyl group (a methyl group attached to a phenyl group) attached to the first carbon of the imidazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazole ring provides a planar, aromatic core, while the attached groups contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions . The specific reactions that this compound might undergo would depend on the nature of the attached groups and the reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic imidazole ring might contribute to its stability and solubility . The attached groups could also influence properties such as boiling point, melting point, and reactivity .Aplicaciones Científicas De Investigación

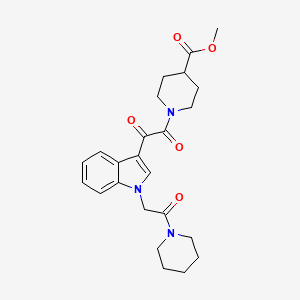

Synthesis of Biaryl Compounds

The compound “2-(isopropylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole” is used in the synthesis of biaryl compounds, which are an important class of aromatic compounds used for the synthesis of antiviral, antihypertensive, and antifungal drugs .

Production of Antihypertensive Agents

This compound is a key starting material for the synthesis of the sartan series of drug molecules (Angiotensin receptor blockers - ARBs), such as candesartan, irbesartan, losartan, tasosartan, and valsartan . These drugs are commonly prescribed antihypertensive agents.

Development of Urease Inhibitors

The compound “1-(2-methylphenyl)-5-phenyl-2-propan-2-ylsulfanylimidazole” has been used in the development of novel urease inhibitors . Urease is an enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .

Synthesis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids

This compound has been used in the synthesis of a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids with aliphatic and aromatic side chains . These hybrids have been found to be potent anti-urease inhibitors .

Construction of Metal-Organic Frameworks (MOFs)

The compound “1-(2-methylphenyl)-5-phenyl-2-propan-2-ylsulfanylimidazole” has been investigated as a potential linker molecule for the construction of MOFs. MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

Use in Organic Synthesis

Both compounds are used in various organic synthesis processes . They are key starting materials in the synthesis of various organic compounds due to their unique chemical structures.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-methylphenyl)-5-phenyl-2-propan-2-ylsulfanylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2S/c1-14(2)22-19-20-13-18(16-10-5-4-6-11-16)21(19)17-12-8-7-9-15(17)3/h4-14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNWCXZRZWBIMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SC(C)C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((4-(2-Chlorophenoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2394601.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2394605.png)

![N-cyclohexyl-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2394606.png)

![8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2394610.png)

![N-[4-chloro-2-(3-hydroxyquinoxalin-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2394611.png)

![1-Morpholin-4-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2394614.png)

![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![ethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2394620.png)